molecular formula C22H30N6O4 B3018021 Ethyl 4-(1-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamido)piperidine-1-carboxylate CAS No. 1286732-19-1

Ethyl 4-(1-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamido)piperidine-1-carboxylate

Cat. No.: B3018021
CAS No.: 1286732-19-1
M. Wt: 442.52
InChI Key: NVMODZAFCFSTNP-UHFFFAOYSA-N
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Description

Ethyl 4-(1-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C22H30N6O4 and its molecular weight is 442.52. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[[1-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O4/c1-2-31-22(30)28-11-7-18(8-12-28)24-21(29)17-6-4-10-27(14-17)15-19-25-20(26-32-19)16-5-3-9-23-13-16/h3,5,9,13,17-18H,2,4,6-8,10-12,14-15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMODZAFCFSTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2CCCN(C2)CC3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(1-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamido)piperidine-1-carboxylate) is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features multiple functional groups, including piperidine and oxadiazole moieties, which are known to influence biological activity. Its structure can be summarized as follows:

Component Description
IUPAC Name This compound)
Molecular Formula C₁₈H₂₃N₅O₃
Molecular Weight 357.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole and piperidine rings are thought to facilitate binding to various enzymes and receptors, potentially modulating their activity. This modulation may lead to various biological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that similar oxadiazole-containing compounds demonstrate activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 μg/mL to 25 μg/mL . The presence of the pyridine ring in the structure may enhance these effects by increasing lipophilicity, allowing better membrane penetration.

Anticancer Activity

Several studies have explored the anticancer potential of piperidine derivatives. For instance, compounds with structural similarities to ethyl 4-(1-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine) have shown promise in inhibiting cancer cell proliferation in vitro. In particular, these compounds have been tested against various cancer cell lines, revealing IC50 values in the micromolar range . The mechanism often involves apoptosis induction through caspase activation pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated that those with a pyridine substituent exhibited enhanced antibacterial activity compared to their non-pyridinic counterparts. The study reported MIC values for the most potent compounds at around 12.5 μg/mL against E. coli and S. aureus, highlighting the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Anticancer Properties

In a separate investigation focused on cancer therapeutics, ethyl 4-(1-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine) was evaluated for its cytotoxic effects on human breast cancer cells (MCF7). The results indicated an IC50 value of approximately 15 μM after 48 hours of treatment, suggesting significant potential for further development as an anticancer agent .

Scientific Research Applications

Structural Formula

The structural representation can be summarized as follows:

C19H24N6O3\text{C}_{19}\text{H}_{24}\text{N}_6\text{O}_3

This indicates a molecular weight of approximately 368.44 g/mol.

Pharmacological Activities

The compound exhibits various pharmacological properties attributed to its unique chemical structure:

  • Antimicrobial Activity : Studies have indicated that compounds containing oxadiazole rings possess significant antimicrobial properties. The ethyl 4-(1-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamido)piperidine-1-carboxylate may demonstrate similar effects, making it a candidate for developing new antimicrobial agents .
  • Anticancer Potential : The oxadiazole derivatives have been investigated for their anticancer properties. They may inhibit specific cancer cell lines by interfering with cellular pathways involved in proliferation and survival. This compound could be explored for targeting cancers associated with mutated c-KIT receptors, which are prevalent in gastrointestinal stromal tumors (GISTs) and other malignancies .

Coordination Chemistry

The ability of the oxadiazole moiety to form coordination complexes with metal ions has implications for materials science and catalysis. Research into coordination polymers involving oxadiazole derivatives suggests potential applications in creating novel materials with specific electronic or optical properties .

Drug Design and Development

Due to its structural complexity, this compound serves as a lead compound in drug discovery programs aimed at developing new therapeutics for infectious diseases and cancer .

Case Study 1: Anticancer Activity

In a recent study, researchers synthesized various oxadiazole derivatives and evaluated their anticancer activity against several cancer cell lines. The results indicated that compounds similar to ethyl 4-(1-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine) exhibited significant cytotoxicity against GIST cells. The mechanism of action was linked to the inhibition of c-KIT signaling pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of oxadiazole-containing compounds. Ethyl 4-(1-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine) was tested against various bacterial strains. The findings revealed that this compound demonstrated potent activity against Gram-positive bacteria, indicating its potential as a new antibiotic agent .

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